molecular formula C20H29N B1345566 trans-4-(4-Heptylcyclohexyl)benzonitrile CAS No. 61204-03-3

trans-4-(4-Heptylcyclohexyl)benzonitrile

Cat. No.: B1345566
CAS No.: 61204-03-3
M. Wt: 283.5 g/mol
InChI Key: NSGMZTNTQKRAFA-UHFFFAOYSA-N
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Description

trans-4-(4-Heptylcyclohexyl)benzonitrile: is an organic compound with the molecular formula C20H29N . It is known for its unique structural properties, which include a heptyl group attached to a cyclohexyl ring, which is further connected to a benzonitrile group. This compound is often used in various scientific research applications due to its distinctive chemical characteristics .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trans-4-(4-Heptylcyclohexyl)benzonitrile typically involves the reaction of 4-cyanophenylmagnesium bromide with 4-heptylcyclohexanone. The reaction is carried out under anhydrous conditions, often in the presence of a suitable solvent like tetrahydrofuran (THF). The reaction mixture is then subjected to reflux, followed by purification processes such as recrystallization to obtain the desired product .

Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the compound. Industrial production also emphasizes stringent quality control measures to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions: trans-4-(4-Heptylcyclohexyl)benzonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Hydroxide ions (OH-), alkoxide ions (RO-)

Major Products Formed:

Scientific Research Applications

trans-4-(4-Heptylcyclohexyl)benzonitrile has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of liquid crystals and other complex organic molecules.

    Biology: The compound is studied for its potential interactions with biological membranes and its effects on cellular processes.

    Medicine: Research is ongoing to explore its potential as a pharmacological agent, particularly in the development of new drugs.

    Industry: It is utilized in the production of advanced materials, including polymers and coatings.

Comparison with Similar Compounds

  • trans-4-(4-Octylcyclohexyl)benzonitrile
  • trans-4-(4-Hexylcyclohexyl)benzonitrile
  • trans-4-(4-Pentylcyclohexyl)benzonitrile

Comparison: Compared to its analogs, trans-4-(4-Heptylcyclohexyl)benzonitrile exhibits unique properties due to the length of its heptyl chain. This affects its solubility, melting point, and interaction with other molecules. The heptyl chain provides a balance between hydrophobicity and flexibility, making it particularly useful in the synthesis of liquid crystals and other advanced materials .

Properties

IUPAC Name

4-(4-heptylcyclohexyl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H29N/c1-2-3-4-5-6-7-17-8-12-19(13-9-17)20-14-10-18(16-21)11-15-20/h10-11,14-15,17,19H,2-9,12-13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSGMZTNTQKRAFA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC1CCC(CC1)C2=CC=C(C=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H29N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601007025, DTXSID60886423
Record name 4-(4-Heptylcyclohexyl)benzonitrile
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Record name Benzonitrile, 4-(trans-4-heptylcyclohexyl)-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61204-03-3, 86687-05-0
Record name Benzonitrile, 4-(trans-4-heptylcyclohexyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061204033
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzonitrile, 4-(trans-4-heptylcyclohexyl)-
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 4-(4-Heptylcyclohexyl)benzonitrile
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzonitrile, 4-(trans-4-heptylcyclohexyl)-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name trans-4-(4-heptylcyclohexyl)benzonitrile
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